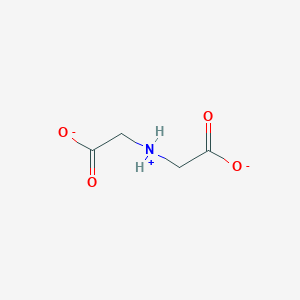

N-(carboxymethyl)-glycine

描述

Structure

3D Structure

属性

分子式 |

C4H6NO4- |

|---|---|

分子量 |

132.09 g/mol |

IUPAC 名称 |

2-(carboxylatomethylazaniumyl)acetate |

InChI |

InChI=1S/C4H7NO4/c6-3(7)1-5-2-4(8)9/h5H,1-2H2,(H,6,7)(H,8,9)/p-1 |

InChI 键 |

NBZBKCUXIYYUSX-UHFFFAOYSA-M |

SMILES |

C(C(=O)[O-])[NH2+]CC(=O)[O-] |

规范 SMILES |

C(C(=O)[O-])[NH2+]CC(=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Strategic Derivatization of N Carboxymethyl Glycine

Established and Emerging Synthesis Pathways for N-(carboxymethyl)-glycine (IDA)

The industrial production of this compound relies on robust and economically viable synthetic methods. These pathways often begin with simple, readily available precursors and are optimized for high yield and purity.

Another established method involves the direct reaction of glycine (B1666218) with monochloroacetic acid in the presence of a base, such as calcium hydroxide, to neutralize the hydrochloric acid formed during the reaction. researchgate.net Researchers have focused on optimizing this process to improve the conversion rate of monochloroacetic acid into the desired product, with reported yields increasing significantly through process improvements. google.com It has been noted that a considerable amount of glycine may be present alongside the final product, and the rate-determining step is the formation of iminodiacetic acid itself. google.com

A key insight for improving yield is the potential to convert the glycine byproduct into iminodiacetic acid by reacting it with more monochloroacetic acid after the removal of excess ammonia (B1221849) from the reaction mixture. google.com

| Precursors | Reagents | Key Conditions | Product | Reference |

| Glycine | Monochloroacetic acid | Aqueous solution, presence of a base | This compound | researchgate.net |

| Monochloroacetic acid | Ammonia, Calcium hydroxide | Aqueous solution | This compound | cnionresin.comgoogle.com |

Dehydrogenation of precursor molecules offers an alternative and efficient route to this compound. A significant pathway in this category is the catalytic oxidative dehydrogenation of diethanolamine (B148213) (DEA). This process typically employs a copper-based catalyst, such as Cu/ZrO2, and is conducted at elevated temperatures, for instance, between 160-190°C. The reaction proceeds through an intermediate, N-(2-hydroxyethyl)glycine (HEG), which is subsequently dehydrogenated to yield iminodiacetic acid. organic-chemistry.org Studies have shown that increasing the reaction temperature and residence time can lead to higher conversion of DEA and increased yield of IDA. organic-chemistry.org This synthesis has been effectively demonstrated in a microchannel flow reactor, which has been shown to have a significantly higher output capacity per unit volume compared to a traditional autoclave. organic-chemistry.org

Another dehydrogenation strategy starts with monoethanolamine. This process can involve cyanomethylation of the monoethanolamine to form an N-cyanomethylated intermediate, which is then hydrolyzed and dehydrogenated to produce the iminodiacetic acid product. prepchem.com Alternatively, an N-(2-hydroxyethyl)glycine intermediate can be formed and subsequently dehydrogenated using a metal-containing catalyst in the presence of a strong base. prepchem.comguidechem.com

| Starting Material | Intermediate | Catalyst | Key Conditions | Product | Reference |

| Diethanolamine | N-(2-hydroxyethyl)glycine | Cu/ZrO2 | 160-190°C, Microchannel reactor | Iminodiacetic acid | organic-chemistry.org |

| Monoethanolamine | N-(2-hydroxyethyl)glycine | Metal-containing catalyst | Presence of a strong base | Iminodiacetic acid | prepchem.comguidechem.com |

Functionalization and Modification of this compound for Tailored Ligand Design

The versatility of this compound as a chelating agent is greatly enhanced through chemical modification. By introducing different functional groups, ligands with specific properties for metal ion binding, solubility, and stability can be designed.

A prominent example of a substituted this compound derivative is N-phosphonomethyliminodiacetic acid. This compound is a key intermediate in the synthesis of the herbicide glyphosate. wikipedia.org The synthesis of N-phosphonomethyliminodiacetic acid is commonly achieved through the Mannich-type reaction of iminodiacetic acid with formaldehyde (B43269) and a phosphorus source, such as phosphorous acid. cnionresin.com

One synthetic route involves reacting an alkali metal salt of iminodiacetic acid with phosphorus trichloride (B1173362) in an aqueous solution to form the hydrochloride of iminodiacetic acid and phosphorous acid. This mixture is then reacted with a source of formaldehyde to yield N-phosphonomethyliminodiacetic acid. google.com Another process describes the simultaneous infusion of water, a source of iminodiacetic acid, a source of formaldehyde, and a source of phosphorous acid (which can be generated in situ from phosphorus trihalide) and a strong acid into a reaction mixture. google.com

The reaction conditions, including the molar ratios of the reactants and the pH of the reaction medium, are critical for achieving high yields and purity of the final product. For instance, one method specifies a molar ratio of iminodiacetic acid, water, sulfuric acid, phosphorus trichloride, and formaldehyde to achieve a high yield and purity of N-phosphonomethyliminodiacetic acid. guidechem.com

Carboxymethylation is a fundamental strategy for the synthesis of this compound and its derivatives. A mild and efficient method for the monocarboxymethylation of primary amines involves the use of glyoxylic acid in aqueous conditions at room temperature. organic-chemistry.org This approach avoids the overalkylation that can be an issue with traditional methods using α-halo acids. The reaction proceeds by treating a primary amine with two equivalents of glyoxylic acid, leading to the formation of an N-formyl glycine derivative, which is then hydrolyzed to the corresponding N-alkyl glycine derivative. organic-chemistry.org This method is selective for primary amines, leaving secondary and tertiary amines unreacted. organic-chemistry.org

Alkylation of the secondary amine in this compound provides another avenue for creating derivatives. For example, N-methyliminodiacetic acid can be synthesized by the reductive methylation of iminodiacetic acid using formalin (formaldehyde solution) and formic acid. orgsyn.org

Polymerization and Immobilization Techniques Incorporating this compound Scaffolds

The chelating properties of this compound are widely exploited through its incorporation into polymeric structures, leading to the creation of ion-exchange resins with high selectivity for metal ions. wikipedia.org

These chelating resins are typically synthesized by introducing the iminodiacetic acid functional group into a pre-existing polymer backbone. A common starting material is chloromethylated polystyrene, often cross-linked with divinylbenzene. The iminodiacetic acid moiety can be introduced through various chemical pathways. cnionresin.com

One method involves the reaction of a chloromethylated styrene (B11656) crosslinked copolymer with iminodiacetonitrile, followed by hydrolysis to yield the iminodiacetic acid chelating resin. google.com The amination reaction can be catalyzed by sodium iodide or potassium iodide, and the hydrolysis is typically carried out using an acid or a base. google.com Another approach involves reacting the chloromethylated polymer with an iminodiacetic acid ester. prepchem.com

Alternatively, a resin with primary amine groups can be reacted with chloroacetic acid under controlled pH conditions to introduce the iminodiacetic acid functionality. cnionresin.com Chelating resins bearing iminodiacetate (B1231623) groups have also been prepared from poly(acrylamide-co-N,N′-methylenebisacrylamide) through subsequent treatment with ethylenediamine (B42938) and sodium chloroacetate (B1199739). researchgate.net

| Polymer Support | Functionalization Method | Reagents | Resulting Material | Reference |

| Chloromethylated polystyrene-divinylbenzene copolymer | Amination followed by hydrolysis | Iminodiacetonitrile | Iminodiacetic acid chelating resin | google.com |

| Chloromethylated polystyrene-divinylbenzene copolymer | Reaction with iminodiacetate ester | Ethyl iminodiacetate | Iminodiacetic acid chelating resin | prepchem.com |

| Poly(acrylamide-co-N,N′-methylenebisacrylamide) | Treatment with diamine and haloacetate | Ethylenediamine, Sodium chloroacetate | Iminodiacetate chelating resin | researchgate.net |

| Resin with primary amine groups | Reaction with haloacetic acid | Chloroacetic acid | Iminodiacetic acid chelating resin | cnionresin.com |

Synthesis of Iminodiacetate-Functionalized Resins and Adsorbents

The synthesis of resins and adsorbents functionalized with iminodiacetate groups involves the covalent attachment of IDA moieties to a polymer backbone. The choice of polymer matrix and the synthetic route are critical in determining the final properties of the resin, such as its porosity, stability, and metal ion uptake capacity. Common polymer supports include polystyrene-divinylbenzene, polyacrylamide, and polymethacrylate (B1205211) copolymers.

Several synthetic strategies have been developed. A prevalent method involves a two-step process starting with an amine-functionalized resin. For instance, a crosslinked polyacrylamide can be treated with ethylenediamine, followed by carboxymethylation using sodium chloroacetate to yield the iminodiacetate chelating resin. researchgate.netresearchgate.net Another approach begins with a polymer containing reactive functional groups, such as the epoxy groups in poly(glycidylmethacrylate-divinylbenzene) (PGMA-DVB) resins. semanticscholar.org These epoxy rings can be opened by reaction with an amine, which is then subsequently carboxymethylated to introduce the IDA functionality. semanticscholar.org

Alternatively, iminodiacetic acid functionality can be directly introduced onto polymeric beads like styrene-divinyl benzene (B151609) copolymers. nih.gov The resulting resins are effective cation exchangers with a high affinity for various heavy metal ions. nih.gov Researchers have also developed hypercrosslinked polymers (HCPs) functionalized with IDA, which exhibit high stability and a large surface area, leading to exceptional uptake capacities for pollutants like lead (Pb(II)). nih.gov The performance of these resins is often evaluated by their metal ion uptake capacity, which is influenced by factors such as pH, contact time, and temperature. researchgate.net

Table 1: Research Findings on Iminodiacetate-Functionalized Resins

| Polymer Backbone | Synthetic Approach | Target Metal Ion(s) | Reported Uptake Capacity | Reference(s) |

| Hypercrosslinked Polymer | Functionalization of a pre-formed porous polymer | Pb(II) | 1138 mg/g | nih.gov |

| Acrylamide-N,N′-methylenebis(acrylamide) copolymer with Fe₃O₄ nanoparticles | Transamidation with ethylenediamine followed by carboxymethylation with sodium chloroacetate | Cu(II), Pb(II), Zn(II), Cd(II) | 0.54 mmol/g for Cu(II) | researchgate.net |

| Poly(glycidylmethacrylate-divinylbenzene) | Amination followed by methylcarboxylation | Cu(II), Fe(II), Cd(II), Cr(III), Zn(II) | 8.48 mg/g for Cu(II) | semanticscholar.org |

| Styrene-divinyl benzene copolymer | Introduction of IDA functionality onto copolymer beads | Cr(VI), Ni(II), Pb(II), Cd(II) | 99.7% removal for Cr(VI) | nih.gov |

Surface Modification with this compound Derivatives

Surface modification involves the attachment of this compound or its derivatives to the surface of a substrate, thereby imparting the chelating properties of IDA to the material's interface. This technique is distinct from the synthesis of bulk resins and is used to functionalize materials such as nanoparticles, membranes, and other biomaterials to enhance biocompatibility or add new functions like targeted binding. nih.gov

A key application of this methodology is in the development of novel adsorbents for environmental applications. For example, magnetic graphene oxide (MGO) nanoparticles have been functionalized with glycine, a precursor and simple derivative of IDA. ijcce.ac.ir This modification enhances the MGO's ability to adsorb heavy metal ions like Pb²⁺ from aqueous solutions. The functionalization process creates active sites on the surface of the nanoparticles that can specifically bind to the target ions. ijcce.ac.ir

Similarly, derivatives such as N,O-carboxymethyl chitosan (B1678972) (NOCC) have been used in surface coating applications. mdpi.com Chitosan, a natural polysaccharide, can be chemically modified to introduce carboxymethyl groups, creating a derivative with enhanced solubility and chelating ability. mdpi.com These derivatives can then be used to coat surfaces, providing a functional layer for various applications. Another example involves grafting carboxymethyl cellulose (B213188), a related derivative, onto graphene oxide to create composite hydrogels for the efficient adsorption of metal ions like Ni(II). researchgate.net The synthesis often involves chemical reactions that form stable covalent bonds between the IDA derivative and the substrate surface, ensuring the durability of the functional layer.

Table 2: Research Findings on Surface Modification with this compound Derivatives

| Substrate Material | This compound Derivative | Modification Technique | Application | Key Finding | Reference(s) |

| Magnetic Graphene Oxide (MGO) | Glycine | Chemical functionalization | Removal of Pb²⁺ from aqueous solutions | Achieved 86% adsorption rate under optimized conditions | ijcce.ac.ir |

| Graphene Oxide | Carboxymethyl cellulose | Grafting to form a composite hydrogel | Adsorption of Ni(II) ions | The composite hydrogel showed promising properties as an adsorbent material | researchgate.net |

| Chitosan | N,O-carboxymethyl chitosan (NOCC) | Chemical modification and coating | Surface preservation | NOCC exhibits enhanced solubility and antimicrobial activity | mdpi.com |

Advanced Coordination Chemistry of N Carboxymethyl Glycine and Its Complexes

Chelation Behavior and Ligand Properties of the Iminodiacetate (B1231623) Moiety

The iminodiacetate anion (IDA), the conjugate base of N-(carboxymethyl)-glycine, is a classic example of an aminopolycarboxylate ligand. Its coordination properties are defined by the presence of one secondary amine nitrogen atom and two carboxylate groups, which can act as donor atoms to a metal center. wikipedia.orgresearchgate.net

Tridentate and Bidentate Coordination Modes

The iminodiacetate ligand most commonly functions as a tridentate chelator, coordinating to a single metal ion through the nitrogen atom and one oxygen atom from each of the two carboxylate groups. wikipedia.orgresearchgate.netaakash.ac.in This coordination forms two fused, five-membered chelate rings, a highly stable arrangement. wikipedia.org This O,N,O'-tridentate coordination can lead to different isomeric forms in an octahedral complex, such as facial (fac) and meridional (mer) isomers. wikipedia.org In the fac isomer, the three donor atoms occupy one face of the octahedron, while in the mer isomer, they lie in a plane that bisects the metal center. wikipedia.org

While tridentate coordination is predominant, IDA can also exhibit a bidentate coordination mode. wikipedia.org In this arrangement, it may coordinate through the two carboxylate oxygen atoms, leaving the nitrogen atom uncoordinated. This can occur, for instance, when the nitrogen atom is protonated in acidic conditions, preventing it from binding to the metal. slu.se Another bidentate mode involves the nitrogen atom and one carboxylate oxygen. Several technetium-99m complexes used in medical imaging feature derivatives of IDA acting as bidentate ligands. wikipedia.org

Comparative Ligand Field Strength and Chelate Ring Formation

The stability of metal complexes is significantly enhanced by the chelate effect, which is the increased affinity of polydentate ligands for a metal ion compared to analogous monodentate ligands. nih.govlibretexts.org IDA demonstrates this effect clearly. As a tridentate ligand, it forms much more stable complexes than the bidentate amino acid glycine (B1666218) but less stable complexes than the tetradentate ligand nitrilotriacetic acid (NTA). wikipedia.org The formation of two five-membered chelate rings upon coordination is a major stabilizing factor, as five- and six-membered rings generally exhibit minimal steric strain. wikipedia.orgnih.gov

The ligand field strength of IDA is considered intermediate. Ligand field strength is influenced by the nature of the donor atoms and their ability to overlap with the metal's d-orbitals. libretexts.org IDA coordinates through one nitrogen atom and two oxygen atoms. Nitrogen donor atoms are generally considered to create a stronger ligand field than oxygen donor atoms. libretexts.org Consequently, the ligand field of IDA is stronger than that of dicarboxylate ligands lacking the amino group but weaker than ligands with multiple nitrogen donors, such as diethylenetriamine. wikipedia.org Complexes with tridentate ligands like IDA have been shown to be more stable against ligand displacement compared to those with bidentate ligands. nih.gov

Formation Thermodynamics and Kinetics of Metal-N-(carboxymethyl)-glycine Complexes

The formation of metal-IDA complexes is governed by thermodynamic and kinetic principles that dictate the stability and reactivity of these species in solution.

Determination of Stoichiometry and Stability Constants

The stoichiometry of metal-IDA complexes is typically 1:1 (ML) or 1:2 (ML₂), where M is the metal ion and L is the IDA ligand. tubitak.gov.trresearchgate.net The stability of these complexes is quantified by their formation constants (or stability constants, K), which are determined experimentally, often using potentiometric titration. tubitak.gov.trcdnsciencepub.com These studies measure the change in pH of a solution containing the metal and ligand upon titration with a standard acid or base, allowing for the calculation of the equilibrium constants for complex formation. cdnsciencepub.com

The stability of metal-IDA complexes generally increases with the methanol (B129727) content in aqueous-methanol mixtures. cdnsciencepub.com The stability constants for various divalent metal ions follow the general Irving-Williams series. Below is a table of selected stability constants (log K) for 1:1 and 1:2 complexes of iminodiacetate with several metal ions in aqueous solution.

| Metal Ion | log β₁ (ML) | log β₂ (ML₂) | Conditions | Reference |

|---|---|---|---|---|

| Cu(II) | 10.55 | 16.15 | 25 °C, 0.1 M NaNO₃ | cdnsciencepub.com |

| Ni(II) | 8.13 | 14.13 | 25 °C, 0.1 M NaNO₃ | cdnsciencepub.com |

| Zn(II) | 7.03 | 12.0 | 25 °C, 0.1 M NaNO₃ | cdnsciencepub.com |

| Co(II) | 7.35 | 12.6 | 20 °C, 0.1 M KCl | iupac.org |

| Eu(III) | 6.22 | 10.94 | 25 °C, 0.5 M NaClO₄ | researchgate.net |

| Gd(III) | 6.83 | 11.97 | 25 °C, 0.1 M KNO₃ | tubitak.gov.tr |

Kinetic Studies of Complex Formation and Ligand Exchange Processes

Kinetic studies provide insight into the mechanisms of how metal-IDA complexes form and undergo ligand exchange reactions. The kinetics of ligand exchange between a metal-IDA complex and another chelating agent, such as trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetate (CDTA), have been investigated. nih.gov These reactions can proceed through different pathways. In a disjunctive pathway, the original ligand (IDA) completely dissociates before the new ligand binds. In an adjunctive pathway, an intermediate ternary complex is formed where both the incoming and outgoing ligands are simultaneously coordinated to the metal ion. nih.gov

Studies on the reaction of Ni(II)-iminodiacetate complexes with CDTA show that both pathways occur in parallel. nih.gov The steric bulk of substituents on the IDA nitrogen atom influences the preferred pathway; larger substituents favor the disjunctive mechanism. nih.gov The kinetics of the reaction between cyanide ions and Ni(II) complexes of iminodiacetate have also been studied, revealing complex rate laws dependent on the concentration of the reactants. acs.org Ligand exchange reactions involving metal-IDA complexes can also be influenced by pH. oup.com

Structural Elucidation of Metal-N-(carboxymethyl)-glycine Complexes

Numerous crystal structures have confirmed the tridentate nature of the IDA ligand. For example, in a copper(II) complex with IDA and 1,10-phenanthroline, the IDA ligand adopts a fac conformation. researchgate.net Similarly, structural analysis of various ternary copper(II) complexes with IDA and diimine ligands shows that the IDA ligand is typically coordinated in a facial (fac-NOO) arrangement. slu.se

In complexes with a 1:2 metal-to-ligand ratio, such as [Co(IDA)₂]⁻, the two tridentate IDA ligands occupy all six coordination sites of an octahedral metal center. researchgate.net The coordination geometry can be distorted from a perfect octahedron. For instance, in a dinuclear copper(II) complex with a derivative of IDA, the copper centers exhibit a distorted square pyramid geometry. mdpi.com The structural characterization of Fe(III), Cr(III), and Zn(II) complexes with IDA immobilized on a resin support has also been performed, revealing details about the coordination environment of the metal ions. researchgate.net

Below is a table summarizing structural features of selected metal-iminodiacetate complexes.

| Complex | Metal Ion | Coordination Geometry | IDA Coordination Mode | Key Structural Features | Reference |

|---|---|---|---|---|---|

| [Cu(IDA)(phen)(H₂O)]·4H₂O | Cu(II) | Distorted Octahedral | Tridentate (fac) | Forms a ternary complex with 1,10-phenanthroline. | researchgate.net |

| [Ni(IDA)(diimine)] | Ni(II) | Octahedral or Square Pyramidal | Tridentate (fac or mer) | Geometry depends on the specific diimine ligand. | slu.se |

| [Co(IDA)₂(H₂O)₃]·H₂O | Co(II) | Octahedral | Tridentate (fac) | One IDA ligand and three water molecules coordinate to Co(II). | researchgate.net |

| [Zn(RN(CH₂COO)₂)₂]²⁻ (in solution) | Zn(II) | Distorted Octahedral | Tridentate | Zn-O and Zn-N distances determined by EXAFS. | slu.se |

Crystallographic Analysis of Coordination Geometries

Single-crystal X-ray diffraction has been instrumental in elucidating the intricate three-dimensional structures of metal complexes involving this compound, also known as iminodiacetic acid (IDA), and its derivatives. These studies reveal a variety of coordination modes and geometries, largely influenced by the metal ion, the stoichiometry of the complex, and the presence of other ligands or counter-ions.

A notable example is the heteronuclear complex CuY(L)(H₂O)₆₂, where L³⁻ is the N-carboxymethyl-N-(2-carboxyphenyl)glycine anion. In this structure, the yttrium ion is coordinated to three oxygen atoms from three different L³⁻ ligands and five water molecules, resulting in a distorted square antiprism geometry. The copper ion, in contrast, is coordinated by three carboxyl oxygen atoms and a nitrogen atom from a single L³⁻ ligand, along with one water molecule, forming a distorted square pyramid. This arrangement leads to a two-dimensional network structure. tandfonline.com

In another instance, the dinuclear copper(II) complex Na[Cu₂(CH₃HXTA)(Py)₂]·1.5(1,4-dioxane), where CH₃HXTA is N,N'-(2-hydroxy-5-methyl-1,3-xylylene)bis(N-(carboxymethyl)glycine), showcases two distinct distorted square pyramidal Cu(II) centers. Each copper ion is bound by two carboxylate oxygen atoms, one amine nitrogen, a phenolate (B1203915) oxygen, and a pyridine (B92270) nitrogen atom. marquette.edu The Cu-Cu separation in this complex is 3.531 Å. marquette.edu

The coordination environment of cobalt has also been investigated. In bis[N,N-bis(2-hydroxyethyl)glycinato-κO,N,O]cobalt(II) monohydrate, the Co(II) ion exhibits a slightly distorted octahedral geometry. researchgate.net The coordination sphere is defined by two nitrogen atoms in the apical positions and an equatorial plane composed of two hydroxy oxygen atoms and two carboxylate oxygen atoms. researchgate.net

The flexibility of the this compound backbone allows for the formation of polymeric structures. For example, a lanthanum(III) complex with a glycine-derivative ligand, 4,6-bis(carboxymethylamino)-2-oxo-2,3-dihydro-1,3,5-triazin-1-ium, forms a one-dimensional coordination polymer. researchgate.net In this structure, the La³⁺ center is in a highly distorted octahedral environment. researchgate.net

Table 1: Selected Crystallographic Data for this compound Complexes

| Compound | Metal Ion | Coordination Geometry | Key Structural Features |

|---|---|---|---|

| CuY(L)(H₂O)₆₂ | Y(III), Cu(II) | Distorted square antiprism (Y), Distorted square pyramid (Cu) | 2D network structure |

| Na[Cu₂(CH₃HXTA)(Py)₂]·1.5(1,4-dioxane) | Cu(II) | Distorted square pyramidal | Dinuclear complex with Cu-Cu separation of 3.531 Å. marquette.edu |

| [Co(C₆H₁₂O₄)₂]·H₂O | Co(II) | Slightly distorted octahedral | Mononuclear complex with extensive hydrogen bonding. researchgate.net |

Spectroscopic Characterization for Structural Proof (e.g., NMR, IR, UV-Vis for complexes)

Spectroscopic techniques are vital for confirming the structures of this compound complexes in both solid and solution states, providing complementary information to crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the solution structure of diamagnetic complexes. For paramagnetic complexes, such as many Cu(II) and Co(II) species, NMR can still provide valuable information, although the signals are often broadened and shifted. For instance, ¹H NMR studies on a dinuclear Cu(II) complex with a derivative of this compound indicated that the two Cu(II) ions are weakly spin-coupled in solution. marquette.edu In studies of Co(III) complexes with N,N-bis(carboxymethyl)glycine, ¹H NMR has been used to study ion association and proton exchange rates, offering insights into the three-dimensional structure in solution. tandfonline.com For rhenium-tricarbonyl complexes with N-(phosphonomethyl)glycine, detailed ¹H and ¹³C NMR analyses were used to differentiate between geometric linkage isomers. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination modes of the carboxylate groups in this compound. The positions of the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations of the carboxylate groups, and the difference between them (Δν), can indicate whether the carboxylate is unidentate, bidentate chelating, or bridging. For example, in the study of copper(II) complexes with N-arylglycine derivatives, IR spectroscopy was used to propose the coordination modes of the glycine derivatives to the Cu(II) ion. capes.gov.br The disappearance of the O-H band of the carboxylic acid and the appearance of new bands at lower frequencies (e.g., 466-434 cm⁻¹) in the IR spectra of metal complexes confirm the coordination of the carboxylate oxygen and the formation of a metal-oxygen bond. semanticscholar.org

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of this compound metal complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. These spectra are sensitive to the coordination geometry and the nature of the donor atoms. For instance, dinuclear Cu(II) complexes of N,N'-(2-hydroxy-5-methyl-1,3-xylylene)bis(N-(carboxymethyl)glycine) exhibit broad d-d absorption bands in the visible region, which are consistent with copper(II) ions in a distorted square pyramidal environment coordinated by oxygen and nitrogen atoms. marquette.eduacs.org The position and intensity of these bands can be correlated with the specific geometry around the metal center. acs.org

Table 2: Spectroscopic Data for this compound Complexes

| Technique | Complex Type | Information Obtained |

|---|---|---|

| NMR | Co(III) complexes | 3D structure in solution, ion association, proton exchange rates. tandfonline.com |

| Cu(II) complexes | Spin-coupling between metal centers in solution. marquette.edu | |

| Re(I) complexes | Differentiation of geometric isomers. nih.gov | |

| IR | Cu(II) complexes | Coordination mode of carboxylate groups. capes.gov.br |

| Ag(I) complexes | Confirmation of metal-ligand bond formation. semanticscholar.org | |

| UV-Vis | Cu(II) complexes | d-d transitions indicative of coordination geometry. marquette.eduacs.org |

Redox Properties of this compound Metal Complexes

The redox behavior of metal complexes containing this compound and its derivatives is a key aspect of their chemistry, influencing their potential applications in catalysis and bioinorganic chemistry. The ligand field imposed by this compound can significantly modulate the reduction potential of the coordinated metal ion.

Transition metals capable of existing in multiple oxidation states, such as copper and iron, form redox-active complexes with this compound. The geometry of the ligand field can stabilize one oxidation state over another. For example, ligands that enforce a tetrahedral geometry, which is generally disfavored by Cu(II) but suitable for Cu(I), will shift the Cu(II)/Cu(I) reduction potential to more positive values, favoring the reduced state. nih.gov

The electrochemical properties of these complexes can be investigated using techniques like cyclic voltammetry. These studies provide information on the formal reduction potentials, the reversibility of the redox processes, and the stability of the different oxidation states of the metal complex. The specific substituents on the this compound backbone can fine-tune these redox properties.

While specific electrochemical data for simple this compound complexes is not extensively detailed in the provided search results, the principles of coordination chemistry suggest that the strong σ-donating and π-accepting capabilities of the amine and carboxylate groups, respectively, will influence the electron density at the metal center and thus its redox potential. For instance, Schiff base transition metal complexes, which share similarities in donor atoms, are known to be utilized as catalysts in redox chemistry and electrochemical reactions. semanticscholar.org

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Involving this compound Ligands

The ability of this compound and its derivatives to act as versatile building blocks extends into the realm of supramolecular chemistry and the construction of Metal-Organic Frameworks (MOFs). The multiple coordination sites and the potential for hydrogen bonding allow for the formation of extended, ordered structures.

Supramolecular Assembly: Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in the self-assembly of this compound complexes into higher-order structures. nih.gov In the crystal structure of bis[N,N-bis(2-hydroxyethyl)glycinato-κO,N,O]cobalt(II) monohydrate, extensive hydrogen bonding involving the hydroxyl and carboxylate groups, as well as lattice water molecules, connects individual complex units into a three-dimensional network. researchgate.net Similarly, dinuclear copper(II) complexes with hxta⁵⁻ ligands {H₅hxta = N,N'-(2-hydroxy-1,3-xylylene)-bis-(N-carboxymethylglycine)} are linked via novel pairwise supramolecular interactions involving the ligand carboxylate groups. acs.org These interactions can lead to the formation of well-ordered self-assemblies on surfaces, as observed for an iron(III) complex of a modified this compound ligand on highly oriented pyrolytic graphite (B72142) (HOPG). researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. sigmaaldrich.com The multidentate nature of this compound and its derivatives makes them suitable candidates for use as organic linkers in the synthesis of MOFs. These frameworks can exhibit high porosity and surface area, making them promising for applications in gas storage, separation, and catalysis. acs.orgrsc.org

A zinc-organic coordination polymer has been synthesized using a glycine-functionalized ligand, resulting in a 3D framework with an interesting cds topology. sci-hub.se The synthesis of a 3D Cu(II) coordination polymer using a glycine-based tripodal pseudopeptidic ligand, N,N′,N″-tris(carboxymethyl)-1,3,5-benzenetricarboxamide, resulted in a 12-fold interpenetrated ThSi₂ (ths) net. researchgate.net The design and synthesis of coordination polymers based on multi-dentate flexible carboxylate ligands like this compound derivatives have attracted significant attention due to their structural diversity and potential utility in crystal engineering. researchgate.net

The formation of these extended structures is often directed by the coordination preferences of the metal ion and the geometric constraints of the ligand. For example, the combination of a glycine-derivative supramolecular salt with lanthanide(III) ions under hydrothermal conditions led to a family of isostructural one-dimensional coordination polymers. researchgate.net

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Iminodiacetic acid |

| CuY(L)(H₂O)₆₂ |

| N-carboxymethyl-N-(2-carboxyphenyl)glycine |

| Na[Cu₂(CH₃HXTA)(Py)₂]·1.5(1,4-dioxane) |

| N,N'-(2-hydroxy-5-methyl-1,3-xylylene)bis(N-(carboxymethyl)glycine) |

| bis[N,N-bis(2-hydroxyethyl)glycinato-κO,N,O]cobalt(II) monohydrate |

| 4,6-bis(carboxymethylamino)-2-oxo-2,3-dihydro-1,3,5-triazin-1-ium |

| [La(bodt)(Hbodt)] |

| N,N-bis(carboxymethyl)glycine |

| N-(phosphonomethyl)glycine |

| N-arylglycine |

| N,N′,N″-tris(carboxymethyl)-1,3,5-benzenetricarboxamide |

| Zinc-organic coordination polymer |

Catalytic Applications and Reaction Mechanisms Involving N Carboxymethyl Glycine Metal Complexes

Homogeneous Catalysis by Iminodiacetate-Based Systems

In homogeneous catalysis, the catalyst and reactants exist in a single phase, often a liquid solution. chimia.ch Iminodiacetate (B1231623) complexes of transition metals have demonstrated considerable efficacy in this domain, facilitating reactions with high activity and selectivity under mild conditions. chimia.chcatalysis.blog

Iminodiacetate complexes are notable for their ability to catalyze oxidation and reduction reactions, which are fundamental to chemical synthesis. catalysis.blogrsc.org Iron complexes with N-donor ligands like IDA are widely utilized as catalysts for the oxidation of organic compounds and have also found application in hydrogenation and reduction reactions. mdpi.com

A prominent example is the use of copper(II)-iminodiacetate complexes in the selective oxidation of cyclohexane (B81311), an industrially significant process for producing precursors to nylon. mdpi.com Research has shown that mixed-ligand copper(II) iminodiacetates can facilitate the conversion of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) using hydrogen peroxide. mdpi.comnih.gov The structure of the complex plays a vital role in its catalytic performance. mdpi.com For instance, four distinct 2-methylimidazole (B133640) copper(II) iminodiacetates were synthesized and tested, with one polymeric complex, [Cu₂(ida)₂(2-mim)₂]n·nH₂O, exhibiting the highest total conversion of 31%. mdpi.comnih.gov This particular complex features small, 2.9 Å diameter holes that selectively and reversibly adsorb O₂, a key mechanistic feature for its catalytic activity. mdpi.comnih.gov

The catalytic activity of various copper-iminodiacetate complexes in cyclohexane oxidation is summarized below.

| Complex | Product(s) | Total Conversion (%) |

| [Cu(ida)(2-mim)(H₂O)₂]·H₂O | Cyclohexanol and Cyclohexanone | ~18 |

| [Cu(ida)(2-mim)₂]·2H₂O | Cyclohexanol and Cyclohexanone | ~25 |

| [Cu(ida)(2-mim)(H₂O)]n·4.5nH₂O | Cyclohexanol and Cyclohexanone | ~22 |

| [Cu₂(ida)₂(2-mim)₂]n·nH₂O | Cyclohexanol and Cyclohexanone | 31 |

| Data sourced from Chen et al., 2020. mdpi.comnih.gov |

Furthermore, tungsten oxo- and peroxo-complexes have been employed as catalysts for the oxidation of N-phosphonomethyl iminodiacetic acid with hydrogen peroxide. researchgate.net In the realm of electrochemistry, which involves redox reactions, palladium(II) iminodiacetate complexes have shown high catalytic activity, and the electrochemical behavior of cobalt-iminodiacetate complexes has also been studied. scirp.orgacs.org

Iminodiacetate-based catalysts have also carved a niche in polymerization reactions. rsc.orgmdpi.com Cobalt(II) complexes with iminodiacetic acid have been reported as effective precatalysts for the oligomerization of monomers like 2-chloro-2-propen-1-ol. researchgate.net Similarly, nickel(II) iminodiacetate complexes have been used as catalysts for the oligomerization of cyclohexyl isocyanide, achieving yields of 23%. acs.org

A significant application is the modification of existing catalyst systems. For example, iminodiacetic acid used as a ligand additive in the Nieuwland catalyst for acetylene (B1199291) dimerization improves both the conversion of acetylene and the selectivity for monovinylacetylene (MVA). mdpi.com A system containing 4.5% iminodiacetic acid achieved an acetylene conversion of 38% and MVA selectivity of 84.2%, maintaining a stable MVA yield of 32% over 24 hours. mdpi.com This enhancement is attributed to the IDA ligand increasing the electron density of the active Cu⁺ species and adjusting the acidity of the solution. mdpi.com

The table below compares the performance of the Nieuwland catalyst (NC) with and without the iminodiacetic acid (L₁) modifier.

| Catalyst System | Acetylene Conversion (%) | MVA Selectivity (%) |

| NC | ~29 | ~75 |

| 4.5% L₁-NC | 38 | 84.2 |

| 0.8% HCl-NC | ~25 | ~82 |

| Data sourced from Gong et al., 2018. mdpi.com |

Heterogeneous Catalysis with Immobilized N-(carboxymethyl)-glycine Complexes

Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. rsc.org Immobilizing this compound complexes on solid supports combines the high activity and selectivity of homogeneous catalysts with the benefits of easy separation and catalyst recycling. mdpi.comresearchgate.net

The design of effective supported catalysts hinges on selecting a suitable support material and a method for attaching the active complex. nih.gov Common inorganic supports include silica (B1680970) gel and magnetic nanoparticles, chosen for their high surface area, mechanical strength, and chemical resistance. osti.govmdpi.comrsc.org

A straightforward approach is the heterogenization of pre-formed complexes onto a support, as demonstrated with Co(II), Mn(II), and Cr(III) iminodiacetate complexes on silica gel. osti.gov A more integrated method involves the immobilization of an iminodiacetic acid-Ni complex onto the surface of CoFe₂O₄ magnetic nanoparticles, creating a novel nanocomposite catalyst. rsc.org

Another strategy is to build the support and the chelating functionality simultaneously. This can be achieved by creating polymers that incorporate IDA. For instance, a chelating vinyl monomer, glycidyl (B131873) methacrylate-iminodiacetic acid (GMA-IDA), was synthesized and subsequently polymerized. researchgate.netresearchgate.net These polymers can then chelate metal ions to form supported catalysts. researchgate.net Similarly, IDA functionality has been incorporated into polymers with a backbone of diethenylbenzene and (4-ethenylphenyl)methyl groups. echemi.com The synthesis of carboxymethyl cellulose (B213188) nanohydrogel particles, where carboxymethyl groups on the surface act as reaction sites for attaching other molecules, exemplifies another advanced design strategy. acs.org

The performance of an immobilized catalyst is governed by several factors, including the stability of the complex on the support, the accessibility of active sites, and the interaction between the support and the catalyst. researchgate.netcapes.gov.br Immobilization can enhance catalyst stability and prevent the leaching of the metal complex, allowing for repeated reuse. mdpi.com The use of a solid support can greatly facilitate the recovery of the catalyst from the reaction medium. mdpi.com

The method of attachment is crucial. Covalent bonding between the complex and the support generally creates a strong linkage that minimizes catalyst loss. mdpi.com The choice of support material can also directly influence catalytic activity. Studies on a bimetallic copper-manganese (B8546573) iminodiacetate coordination polymer (Cu/Mn-IDA) used for Morita-Baylis-Hillman reactions showed a synergistic catalytic effect when combined with a deep eutectic solvent. nih.gov This catalyst system maintained consistent performance for at least four cycles, demonstrating good reusability. nih.gov

Immobilization can alter the conformation of the catalytic complex, which may lead to enhanced activity (hyperactivation), improved selectivity, and greater stability against changes in temperature or pH. researchgate.netmdpi.com The porous nature and large surface area of many supports, especially nanomaterials, ensure high catalyst loading and minimize diffusion limitations for substrates and products, further boosting performance. researchgate.net

Advanced Analytical Chemistry and Separation Science Applications

Metal Ion Separation and Preconcentration Techniques

The separation and preconcentration of metal ions are crucial steps in many analytical procedures, particularly for trace analysis in complex matrices. N-(carboxymethyl)-glycine plays a key role in these processes due to its effective chelating properties. medchemexpress.comtaylorandfrancis.com

Chelation Chromatography with this compound Derivatives

Chelation chromatography is a powerful technique that utilizes the formation of metal-chelate complexes for separation. Resins functionalized with this compound (IDA) are widely used in this context. These IDA-functionalized resins can be packed into columns for chromatographic separations. taylorandfrancis.com For instance, silica (B1680970) monoliths have been covalently bonded with iminodiacetic acid to create high-performance chelating ion exchange columns. rsc.org These columns have demonstrated the ability to rapidly separate and determine trace amounts of alkaline earth metal ions in high ionic strength samples. rsc.org

The selectivity of these resins for different metal ions can be controlled by adjusting the pH of the solution. For example, at a pH of 2, mercury and copper ions are preferentially adsorbed, while zinc, cobalt, and cadmium ions show little adsorption. taylorandfrancis.com This pH-dependent selectivity allows for the targeted separation of specific metal ions from a mixture.

Solvent Extraction and Ion Exchange Methodologies

Solvent extraction is another widely employed technique for the separation and purification of metal ions. researchgate.net this compound and its derivatives can be used as extracting agents in these processes. For example, N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG) has shown high extraction affinities for Os(IV), Pt(IV), and Pd(II) in aqueous hydrochloric acid solutions. researchgate.net

In ion exchange methodologies, resins containing iminodiacetic acid groups, such as Lewatit TP 207, are utilized for the selective extraction of metal ions. taylorandfrancis.com Studies have shown that this type of resin is highly effective for the extraction of Cu(II) at a pH range of 3-4. taylorandfrancis.com The efficiency of metal ion adsorption by these resins is often close to 100% due to the large formation constants of the metal-IDA complexes. taylorandfrancis.com Furthermore, the adsorbed metal ions can be recovered through elution with acidic solutions. nih.gov

A study on the use of an iminodiacetic acid functionalized cation exchange resin demonstrated significant removal efficiencies for various heavy metal ions. The table below summarizes the findings. medchemexpress.com

| Metal Ion | Removal Efficiency (%) |

| Cr(VI) | 99.7 |

| Ni(II) | 65 |

| Pb(II) | 59 |

| Cd(II) | 28 |

Advanced Sensing and Detection Methodologies for Metal Ions

The development of sensitive and selective methods for the detection of metal ions is of great importance in various fields, including environmental monitoring and clinical diagnostics. This compound has been a key component in the design of advanced sensing platforms.

Development of this compound Based Sensors

Fluorescent sensors are a popular choice for metal ion detection due to their high sensitivity and potential for real-time monitoring. mdpi.com While not directly this compound, related aminopolycarboxylic acids like EDTA have been used in the development of fluorescent sensors. atamanchemicals.com The principles of chelation by these compounds can be applied to the design of new sensors. For instance, fluorescent nanomaterials are often used in conjunction with chelating agents to create highly sensitive and selective sensors for heavy metal ions. frontiersin.org The general approach involves modifying a fluorophore with an ion recognition unit, or ionophore, that can selectively bind to the target metal ion. mdpi.com

Mechanistic Understanding of Sensing Interactions

The sensing mechanism of this compound-based systems relies on the specific interaction between the IDA moiety and the target metal ion. This interaction, which involves the formation of stable chelate complexes, can induce a measurable change in a physical or chemical property of the sensor, such as fluorescence or an electrochemical signal. medchemexpress.com The binding of a metal ion to the IDA group can alter the electronic properties of the sensor molecule, leading to a change in its fluorescence emission. For example, the fluorescence of a sensor can be quenched or enhanced upon metal ion binding. nih.gov

In electrochemical sensors, the binding event can be transduced into a change in current or potential. mdpi.com The selectivity of the sensor is determined by the relative stability of the complexes formed between the IDA group and different metal ions.

Role in Protein Purification and Affinity Chromatography

This compound, in the form of iminodiacetic acid (IDA), is a cornerstone of immobilized metal affinity chromatography (IMAC), a widely used technique for the purification of proteins, particularly those with a polyhistidine tag. nih.govgbiosciences.comcube-biotech.com

In IMAC, a resin is functionalized with IDA, which then chelates a transition metal ion, such as Ni(II) or Co(II). nih.govrsc.org This creates an affinity matrix that can selectively bind to proteins containing a polyhistidine tag. taylorandfrancis.comgbiosciences.com The imidazole (B134444) rings of the histidine residues in the tag coordinate with the immobilized metal ion, allowing for the separation of the tagged protein from other proteins in a crude lysate. gbiosciences.com

The interaction between the His-tagged protein and the IDA-metal complex is reversible. Elution of the bound protein can be achieved by changing the pH, which protonates the histidine residues and disrupts the coordination bond, or by adding a competing agent like imidazole. nih.gov

While IDA was used in the initial development of IMAC, a limitation is that the metal ion is somewhat weakly bound to the tridentate IDA ligand, which can lead to metal leaching and reduced purification yields. nih.govgbiosciences.com Newer matrices, such as those based on nitrilotriacetic acid (NTA), which is a tetradentate ligand, offer stronger metal chelation. nih.govgbiosciences.com Nevertheless, IDA-based resins remain widely used in protein purification. gbiosciences.comcube-biotech.com

The table below provides a comparison of key features of IDA and NTA ligands in IMAC. gbiosciences.comcube-biotech.com

| Feature | Iminodiacetic Acid (IDA) | Nitrilotriacetic Acid (NTA) |

| Denticity | Tridentate | Tetradentate |

| Metal Ion Coordination | Weaker | Stronger |

| Metal Leaching | Higher | Lower |

| Purity of Eluted Protein | Generally lower | Generally higher |

Computational and Theoretical Studies on N Carboxymethyl Glycine and Its Complexes

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(carboxymethyl)-glycine and how it interacts with other chemical species. These calculations solve the Schrödinger equation, often using approximations, to determine the electronic structure and bonding within a molecule. mdpi.com

Density Functional Theory (DFT) Studies on Ligand-Metal Interactions

Density Functional Theory (DFT) has become a principal method for studying the interaction between this compound and metal ions. mdpi.comacs.org This approach is favored for its balance of computational cost and accuracy in describing electronic systems, particularly those involving transition metals. mdpi.com

DFT studies are instrumental in elucidating the geometry of metal complexes with this compound. Researchers can optimize the structures of these complexes to predict bond lengths, bond angles, and coordination numbers. researchgate.net For instance, DFT calculations can confirm the bidentate or tridentate binding mode of the ligand, where the nitrogen atom and the oxygen atoms of the carboxylate groups coordinate with the metal center. researchgate.net

These calculations also provide insights into the strength of the ligand-metal bond. By calculating the binding energies, researchers can compare the affinity of this compound for different metal ions. mdpi.com For example, studies have shown that the binding strength of ligands with trivalent metal ions like Fe³⁺ is generally higher than with divalent metal ions such as Cu²⁺. mdpi.com Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further dissect the nature of the bonding, revealing the extent of charge transfer and covalent contributions to the metal-ligand interaction. acs.org

In a study on a derivative, N-(carboxymethyl)-N-tetradecylglycine (NCNT), DFT calculations were used to investigate its adsorption on a fluorapatite (B74983) surface, showing that the ionized form of NCNT interacts more strongly with the surface. mdpi.com These theoretical insights are crucial for applications such as designing flotation collectors in the mining industry. mdpi.comdntb.gov.ua

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Molecular orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals. iqce.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.tr

For this compound and its derivatives, MO analysis helps to predict their reaction activity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. dergipark.org.tr For example, in the case of NCNT, the HOMO-LUMO gap was calculated to understand its activity as a flotation collector. mdpi.com The analysis revealed that the HOMO was largely contributed by the oxygen atoms of the carboxyl groups and to a lesser extent by the nitrogen atom, identifying these as the likely sites for interaction. mdpi.com

The energies of the HOMO and LUMO are also used to calculate various global reactivity descriptors, which quantify the molecule's electrophilic and nucleophilic nature. dergipark.org.tr This information is valuable for predicting how this compound will behave in different chemical environments.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. windows.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and thermodynamics of this compound and its complexes in various environments, such as in aqueous solutions. researchgate.netrsc.org

MD simulations have been employed to investigate the aggregation of glycine (B1666218) zwitterions in aqueous solutions at increasing concentrations. rsc.org These simulations can reveal the formation and properties of clusters, showing them to be dynamic, hydrated entities. rsc.org Such studies are crucial for understanding crystallization processes and the behavior of these molecules in biological systems.

In the context of materials science, MD simulations can model the interaction of this compound derivatives with surfaces. For instance, simulations can show how these molecules adsorb onto mineral surfaces, providing insights into their function as flotation agents. mdpi.com

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry offers powerful tools for predicting the reactivity of this compound and elucidating the mechanisms of its reactions. By calculating the energy profiles of potential reaction pathways, researchers can identify the most likely mechanisms. neurips.ccarxiv.org

Quantum chemical calculations can predict the nucleophilic and electrophilic sites within the molecule. mdpi.com For this compound, the nitrogen atom and the oxygen atoms of the carboxylate groups are potential nucleophilic sites, while the carbonyl carbons can act as electrophilic centers. This information is crucial for understanding how the molecule will react with other chemical species.

For complex reactions, computational methods can be used to map out the entire reaction pathway, including transition states and intermediates. mdpi.com For example, in the context of the Maillard reaction, where reducing sugars react with amino acids, computational studies can help to understand the formation of advanced glycation end-products (AGEs) like Nε-(carboxymethyl)lysine (CML). nih.gov These calculations can provide insights into the stability of intermediates and the energy barriers for each step of the reaction. mdpi.com

Spectroscopic Predictions and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. Theoretical calculations can generate spectra (e.g., infrared, Raman, UV-Vis) that can be compared with experimental data. nih.govresearchgate.net This correlation is invaluable for interpreting experimental spectra and confirming the structures of synthesized compounds. acs.org

DFT calculations are widely used to compute vibrational frequencies. niscpr.res.in By comparing the calculated infrared (IR) or Raman spectrum with the experimental one, researchers can assign the observed vibrational bands to specific motions of the atoms within the molecule. researchgate.net A good agreement between the theoretical and experimental spectra provides strong evidence for the proposed molecular structure. researchgate.net For instance, a hybrid approach combining coupled-cluster (CC) theory and DFT has been shown to reproduce and predict infrared spectra with high accuracy (within 10 cm⁻¹). nih.gov

Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). researchgate.net The calculated absorption wavelengths can be compared with experimental data to understand the electronic transitions occurring within the molecule or its complexes. researchgate.net

Below is a table summarizing typical computational data that can be generated for this compound and its complexes.

| Computational Method | Predicted Property | Application |

| Density Functional Theory (DFT) | Optimized Geometry (Bond Lengths, Angles) | Structural Elucidation |

| Binding Energies | Quantifying Metal-Ligand Affinity | |

| Vibrational Frequencies (IR/Raman) | Spectrum Interpretation, Structural Confirmation | |

| Time-Dependent DFT (TD-DFT) | Electronic Absorption Spectra (UV-Vis) | Understanding Electronic Transitions |

| Molecular Orbital (MO) Analysis | HOMO-LUMO Energies and Gap | Reactivity Prediction |

| Molecular Dynamics (MD) | Conformational Dynamics, Solvation | Studying Behavior in Solution, Aggregation |

This synergy between computational prediction and experimental validation is a powerful paradigm in modern chemistry, enabling a deeper understanding of the structure, bonding, and reactivity of molecules like this compound. nih.govacs.org

Fundamental Environmental and Biological Research Contexts

Role of N-(carboxymethyl)-glycine in Metal Speciation and Transport Phenomena in Environmental Systems

This compound, as a strong chelating agent, plays a crucial role in the speciation and mobility of metals in the environment. Chelating agents are compounds that can form multiple bonds with a single metal ion, creating stable, water-soluble complexes. This action can significantly alter the natural state and transport of metals in soil and aquatic systems. researchgate.net

Aminopolycarboxylates, the class of compounds to which this compound belongs, are widely used in various industrial and domestic applications. researchgate.net Their persistence in the environment, coupled with their strong metal-binding capabilities, can lead to the perturbation of natural metal speciation. researchgate.net For instance, synthetic chelators can solubilize heavy metals from sediments and soils, increasing their mobility and potentially enhancing their presence in water supplies. researchgate.net The biological and toxicological effects of metals are often not related to their total concentration but to the fraction that is biologically available, which is directly influenced by speciation. harvard.edu

This compound itself is a degradation product of the more complex chelating agent nitrilotriacetate (NTA). nih.gov The environmental fate of NTA and other chelators like EDTA is therefore closely linked to the presence and behavior of this compound. researchgate.netnih.gov Research indicates that phosphonates, which are structurally similar to aminocarboxylates, are predominantly found as calcium and magnesium complexes in natural waters. This suggests that this compound would also primarily form complexes with abundant alkaline earth metals, influencing the speciation and transport of both these and other trace heavy metals. researchgate.net

Enzymatic and Non-Enzymatic Degradation Pathways of this compound

The breakdown of this compound in the environment can occur through both biological and chemical pathways.

Enzymatic Degradation: Microorganisms have evolved specific enzymatic pathways to metabolize chelating agents, often using them as a source of carbon or nitrogen.

Bacterial Degradation: An EDTA-degrading bacterium known as BNC1 produces an enzyme called IDA oxidase. nih.gov This enzyme is central to the degradation pathway of both NTA and EDTA, as it catalyzes the oxidation of the intermediate this compound into glycine (B1666218) and glyoxylate, consuming oxygen in the process. nih.gov The gene for this enzyme has been identified, sequenced, and expressed in Escherichia coli, confirming its function. nih.gov

Yeast Degradation: The thermotolerant yeast Kluyveromyces marxianus IMB3 is also capable of utilizing this compound as its sole nitrogen source for growth. nih.gov Cell extracts from this yeast have shown iminodiacetate (B1231623) dehydrogenase activity, indicating the presence of an inducible biodegradation pathway not previously reported in eukaryotic organisms. nih.gov

| Property | Value |

|---|---|

| Native Enzyme Structure | Homodimer |

| Subunit Molecular Weight | 40 kDa |

| Prosthetic Group | Flavin adenine (B156593) dinucleotide (FAD) |

| Reaction Products | Glycine and Glyoxylate |

| Optimal pH | 8.0 |

| Optimal Temperature | 35°C |

| Apparent Km for IDA | 4.0 mM |

| kcat | 5.3 s-1 |

Non-Enzymatic Degradation: Non-enzymatic degradation refers to chemical transformations that occur without the aid of enzymes. The glycation process, or Maillard reaction, is a complex series of non-enzymatic reactions between reducing sugars and amino groups in proteins, lipids, or nucleic acids. nih.govmdpi.com While not a degradation pathway for free this compound, these reactions are crucial for forming structurally related compounds, N-(carboxymethyl)-lysine and N-(carboxymethyl)-arginine, on proteins. nih.gov This process involves the formation of intermediate products that undergo further rearrangements and oxidation to yield stable end-products. nih.gov

This compound as a Model Ligand in Metallobiomolecule Research

Due to its well-defined metal-chelating properties, this compound and its derivatives serve as valuable tools in the study of metallobiomolecules, particularly enzymes that contain metal ions in their active sites.

The ability of this compound to bind metal ions is exploited to inhibit metalloenzymes, thereby helping to elucidate their catalytic mechanisms. By sequestering the essential metal cofactor, these inhibitors can stall the enzymatic reaction, allowing researchers to study intermediate steps.

Derivatives of iminodiacetic acid have been synthesized and studied for their potential as inhibitors of various metalloenzymes. researchgate.net

Metallo-β-lactamase Inhibition: N-substituted iminodiacetic acid ligands have been investigated as potential inhibitors of metallo-β-lactamases, a class of enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.net Specifically, iminodiacetic acid has been identified as a novel metal-binding pharmacophore for developing inhibitors against New Delhi metallo-β-lactamase-1 (NDM-1), a significant clinical threat. acs.org

Metalloproteinase Inhibition: Research has been conducted on the synthesis of inhibitors for bacterial collagenase and matrix metalloproteinases that incorporate an iminodiacetic acid structure. tandfonline.com

Thrombin Activity Modulation: Studies on novel iminodiacetic acid derivatives have shown that they can significantly decrease the enzymatic activity of thrombin, a key enzyme in the blood coagulation cascade. mdpi.com

| Enzyme Target | Research Finding | Reference |

|---|---|---|

| Metallo-β-lactamases (e.g., NDM-1) | IDA derivatives proposed as potential inhibitors; IDA identified as a novel metal-binding pharmacophore for NDM-1 inhibitor development. | researchgate.netacs.org |

| Bacterial Collagenase and Matrix Metalloproteinases | Inhibitors incorporating succinyl hydroxamate and iminodiacetic acid have been synthesized. | tandfonline.com |

| Thrombin | Novel IDA derivatives were found to significantly decrease the amidolytic activity of thrombin in a concentration-dependent manner. | mdpi.com |

Advanced Glycation End Products (AGEs) are a diverse group of compounds formed through non-enzymatic glycation reactions. nih.gov Two prominent AGEs, Nε-(carboxymethyl)-lysine (CML) and Nω-(carboxymethyl)-arginine (CMA), are structurally related to this compound by the shared N-carboxymethyl moiety. bevital.nonih.gov CML and CMA are formed on protein backbones and accumulate during aging and in various diseases. frontiersin.org

Nε-(carboxymethyl)-lysine (CML): CML is one of the most well-characterized AGEs. It forms either through the oxidative cleavage of early glycation products (Amadori products) or from the reaction of the dicarbonyl compound glyoxal (B1671930) with the amino acid lysine. bevital.nodiabetesjournals.orgresearchgate.net CML accumulates in tissues in conditions like diabetes, atherosclerosis, and renal failure. nih.govfrontiersin.org

Nω-(carboxymethyl)-arginine (CMA): CMA is another significant AGE, discovered in the hydrolysates of glycated collagen. frontiersin.org Its formation is particularly favored in collagen and is enhanced by the presence of glucose and subsequent oxidation. nih.govnih.gov Like CML, CMA formation can be initiated by glyoxal reacting with the amino acid arginine. nih.gov Studies have shown that CMA levels are higher in the skin of mice and the aorta of older humans, suggesting it is a useful marker for the oxidation and glycation of collagen. nih.govnih.gov

The study of CML and CMA provides critical insights into the pathology of aging and diabetes. nih.gov While this compound itself is not an AGE, its simple and stable structure makes it the fundamental representation of the N-carboxymethylated amino acid structure, providing a conceptual and analytical reference for understanding the more complex, protein-bound AGEs.

| Feature | Nε-(carboxymethyl)-lysine (CML) | Nω-(carboxymethyl)-arginine (CMA) |

|---|---|---|

| Amino Acid Precursor | Lysine | Arginine |

| Formation Pathway | Oxidative cleavage of Amadori products; reaction with glyoxal. bevital.nodiabetesjournals.org | Reaction with glyoxal; oxidation in the presence of sugars. nih.gov |

| Primary Protein Context | Detected in a wide variety of glycated proteins. nih.gov | Dominantly formed and detected in glycated collagen. nih.govnih.govtandfonline.com |

| Associated Conditions | Aging, diabetes, atherosclerosis, renal failure. nih.govfrontiersin.org | Aging, disorders of bone metabolism. nih.govnih.gov |

Future Directions and Emerging Research Avenues

Integration of N-(carboxymethyl)-glycine into Novel Functional Materials

The covalent attachment of this compound to various substrates is a burgeoning field, leading to functional materials with tailored properties for environmental, biomedical, and industrial applications. The tridentate chelating arm of IDA provides a powerful binding site for a host of metal ions, which is the primary driver for its integration into polymers, nanomaterials, and hydrogels.

Research has demonstrated the successful functionalization of porous polymers with IDA to create highly effective adsorbents for toxic heavy metals. tandfonline.com For instance, an IDA-functionalized hypercrosslinked polymer (IDA-HCP) has shown a remarkable uptake capacity for lead (Pb(II)) of 1138 mg/g and can also efficiently capture mercury (Hg²⁺) and cadmium (Cd²⁺) from complex mixtures of metal ions. tandfonline.com Similarly, chelating resins with IDA groups, such as the commercially available Chelex 100, are widely used for their ability to adsorb metal ions with nearly 100% efficiency. researchgate.net These materials are pivotal for water purification and the recovery of precious metals. Another approach involves grafting IDA onto polymer monoliths for use in high-performance chelation ion chromatography, allowing for the precise separation of various metal cations. vulcanchem.com

In nanotechnology, IDA serves as a versatile surface modification agent. Magnetic iron oxide nanoparticles (Fe₃O₄) modified with IDA or its derivatives are being explored for diverse biomedical applications. These include acting as T₂ contrast agents for magnetic resonance imaging (MRI) of the liver and serving as magnetically recyclable nanocatalysts. researchgate.net Silica (B1680970) nanoparticles coated with a core-shell structure incorporating IDA and nickel ions (Ni²⁺) have been developed for immobilized metal affinity chromatography (IMAC), a technique used for purifying proteins with histidine tags (His-tags). researchgate.netgoogle.com The principle relies on the strong interaction between the Ni-IDA complex and the histidine residues on the protein. researchgate.net Beyond silica, other materials like basalt fibers have been functionalized with IDA, creating novel adsorbents for removing copper ions from industrial wastewater. nih.gov

Hydrogels incorporating IDA are emerging as smart, responsive materials. These systems often utilize the reversible coordination of metal ions with the IDA ligand to control the gel's physical properties. This mechanism can be used to design injectable, self-healing hydrogels that respond to changes in pH. science.gov Such materials hold promise for controlled drug and dye release, where the release profile can be modulated by environmental stimuli. mdpi.com

Table 1: Examples of Functional Materials Incorporating this compound (IDA)

| Material Type | Substrate | Method of Integration | Key Function / Application | Reference(s) |

|---|---|---|---|---|

| Polymer | Hypercrosslinked Polymer | Covalent functionalization | Removal of heavy metal ions (Pb, Hg, Cd) from water | tandfonline.com |

| Polymer | Polystyrene Resin | Covalent functionalization | Metal ion chelation and separation (e.g., Chelex 100) | researchgate.net |

| Polymer | Organopolymer Monolith | Photo-grafting and chemical modification | Chromatographic separation of metal cations | vulcanchem.com |

| Nanomaterial | Fe₃O₄ Magnetic Nanoparticles | Surface modification | MRI contrast agent; Recyclable nanocatalyst | researchgate.net |

| Nanomaterial | Silica Nanoparticles | Chemical modification with core-shell structure | Purification of His-tagged proteins via IMAC | google.com |

| Nanomaterial | Basalt Fiber | Multi-step chemical modification | Adsorption of copper ions from wastewater | nih.gov |

| Hydrogel | Polyethylene Glycol / Chitosan (B1678972) | Modification of polymer terminals and side groups | pH-responsive, self-healing hydrogel for controlled release | science.gov |

Innovations in Sustainable Chemical Processes Utilizing this compound

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are central to modern chemical innovation. This compound is at the forefront of this movement, both as a target for greener synthesis methods and as an enabler of more sustainable industrial processes.

A significant area of research is the development of environmentally friendly synthesis routes for IDA and its derivatives, moving away from traditional methods that use hazardous reagents like hydrogen cyanide. matanginicollege.ac.in One innovative approach for producing disodium (B8443419) iminodiacetate (B1231623) (DSIDA), a key intermediate for the herbicide glyphosate, is a zero-waste catalytic process that uses a copper catalyst and avoids both cyanide and formaldehyde (B43269). matanginicollege.ac.in Other research focuses on improving existing processes; for example, a patented green technology for synthesizing N-phosphonomethyl iminodiacetic acid (PMIDA) reduces the water content of the system by introducing hydrogen chloride gas prior to the condensation reaction, making the process more efficient. google.com The catalytic dehydrogenation of diethanolamine (B148213) over copper-based catalysts in microchannel reactors is another promising route for IDA synthesis, offering high conversion and selectivity under optimized conditions. researchgate.net

IDA is increasingly recognized as a biodegradable and effective substitute for persistent chelating agents like ethylenediaminetetraacetic acid (EDTA). researchgate.netgoogle.com EDTA's poor biodegradability leads to its accumulation in aquatic environments, where it can remobilize toxic heavy metals. researchgate.netnih.gov In contrast, IDA and other biodegradable alternatives like methylglycinediacetic acid (MGDA) and N,N-bis(carboxymethyl)-L-glutamic acid (GLDA) offer strong metal-binding capabilities without the long-term environmental risks. nih.govnih.gov This makes them suitable for a wide range of applications, including detergents, water treatment, and enhancing the phytoextraction of heavy metals from contaminated soils. researchgate.netnih.gov

Furthermore, IDA is being utilized to create novel catalysts that enhance the sustainability of other chemical reactions. When used as a ligand in a Nieuwland catalyst, IDA improves both the conversion of acetylene (B1199291) and the selectivity for monovinylacetylene, a key industrial monomer. mdpi.com The IDA ligand was found to adjust the acidity of the catalyst solution and protect the active copper(I) species from oxidation, thereby boosting catalytic activity and stability. mdpi.com In another application, an IDA-Ni complex immobilized on magnetic nanoparticles has been developed as a green, recyclable catalyst for synthesizing complex organic molecules like bis(pyrazolyl)methane. rsc.org The development of polymers from bio-based lactic acid and IDA creates a biodegradable, sustained-release chelating agent, offering a new strategy for treating lead poisoning or for long-term environmental remediation. nih.gov

Table 2: Sustainable Chemical Processes and Applications of this compound (IDA)

| Process / Application | Role of this compound | Sustainability Benefit | Reference(s) |

|---|---|---|---|

| Chemical Synthesis | Product of a catalytic process using a copper catalyst. | Avoids use of hazardous reagents like hydrogen cyanide and formaldehyde; produces no waste stream. | matanginicollege.ac.in |

| Chemical Synthesis | Product of diethanolamine dehydrogenation. | High conversion (100%) and selectivity (96.3%) using a reusable catalyst. | researchgate.net |

| Environmental Remediation | Biodegradable chelating agent. | Acts as an effective, environmentally safe alternative to persistent chelants like EDTA for soil and water treatment. | researchgate.netnih.govnih.gov |

| Industrial Catalysis | Modifying ligand for a copper-based catalyst. | Increases reaction yield, selectivity, and catalyst lifetime in acetylene dimerization. | mdpi.com |

| Industrial Catalysis | Component of a catalyst immobilized on magnetic nanoparticles. | Creates a highly efficient and easily recyclable catalyst for green synthesis of organic compounds. | rsc.org |

| Biomedical/Environmental | Co-monomer with lactic acid. | Forms a bio-based, biodegradable polymer for sustained-release chelation of heavy metals. | nih.gov |

Synergistic Approaches Combining Experimental and Computational Methodologies in Iminodiacetate Research

The convergence of experimental techniques and computational modeling provides a powerful paradigm for advancing our understanding of this compound at the molecular level. This synergy allows researchers to predict structures, rationalize experimental observations, and design new systems with desired properties. By combining laboratory-based analysis with theoretical calculations, a more complete picture of IDA's interactions and reactivity can be achieved. nih.gov

A key area of this integrated research is the study of metal-IDA complexes. Experimental methods such as X-ray crystallography, Fourier-transform infrared (FT-IR) spectroscopy, and NMR spectroscopy provide concrete data on bond lengths, vibrational frequencies, and chemical environments. researchgate.netresearchgate.net These empirical results are then used to validate and refine computational models, most commonly those based on Density Functional Theory (DFT). researchgate.netacs.org For example, a combined experimental and DFT study of copper(II) and nickel(II) complexes with IDA analyzed the intricate network of hydrogen bonds and other non-covalent interactions that stabilize their crystal structures. acs.org Another study used pH-potentiometry alongside computational data analysis to probe the complex species formed between copper ions and IDA-phenolate ligands in solution, revealing the formation of specific mononuclear and binuclear structures at different pH values. nih.gov

This dual approach is crucial for elucidating reaction mechanisms and predicting the behavior of IDA in complex systems. DFT calculations have been used to investigate the binding of IDA-vanadium complexes to phosphatases, offering insights for the design of potential antidiabetic agents. mdpi.com Similarly, molecular docking, a computational technique, has been paired with experimental studies to screen the potential of various metal complexes, including those with IDA, as therapeutic agents. nih.govrsc.org The theoretical models help explain the binding affinities and modes of interaction observed in laboratory assays. rsc.org

The synergy extends to materials science, where modeling is used to understand surface interactions. For instance, DFT has been employed to model the adsorption of glycine (B1666218)—the parent amino acid of IDA—on metal oxide surfaces, providing insights into how these molecules self-assemble, which is fundamental for designing functionalized materials. nih.gov This combination of prediction and validation accelerates the development cycle, enabling a more rational design of novel catalysts, sensors, and biomedical materials based on the unique properties of the iminodiacetate functional group. researchgate.netnih.gov

Table 3: Synergistic Experimental and Computational Studies in Iminodiacetate Research

| Research Focus | Experimental Technique(s) | Computational Method(s) | Key Insight | Reference(s) |

|---|---|---|---|---|

| Structure of Metal Complexes | X-ray Diffraction, FT-IR, NMR Spectroscopy | Density Functional Theory (DFT) | Validation of computed vibrational frequencies against experimental data; analysis of non-covalent interactions stabilizing the crystal structure. | researchgate.netacs.org |

| Aqueous Speciation | pH-Potentiometry, Crystallography | Computational Data Fitting | Identification of specific mononuclear and binuclear Cu²⁺-IDA-phenolate complexes that form at different pH levels in solution. | nih.gov |

| Inhibitor Design | Enzyme Assays | DFT, Molecular Docking | Elucidation of binding mechanisms of vanadium-IDA complexes to PTP1B phosphatase, aiding in the design of antidiabetic agents. | mdpi.com |